6-bromo-3-{3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-2H-chromen-2-one
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Overview
Description
6-bromo-3-{3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives
Mechanism of Action
Target of Action
A similar compound, 5-[3-bromo-4-(dimethylamino)phenyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1h)-one, is known to inhibit the enzyme glutaminase (ec 3512) . This enzyme is responsible for the conversion of glutamine to glutamate .
Mode of Action
If it acts similarly to the related compound mentioned above, it may interfere with the activity of glutaminase, thus inhibiting the generation of glutamate from glutamine .
Biochemical Pathways
If it acts as a glutaminase inhibitor like the related compound, it could potentially affect the glutamate-glutamine cycle and other related metabolic pathways .
Result of Action
If it acts as a glutaminase inhibitor, it could potentially lead to a decrease in the levels of glutamate, which could have various downstream effects depending on the specific cellular context .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-{3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 3-{3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-2H-chromen-2-one using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a specific range to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to control reaction parameters precisely. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-bromo-3-{3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
6-bromo-3-{3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-2H-chromen-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical sensors.
Comparison with Similar Compounds
Similar Compounds
3-{3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-2H-chromen-2-one: Lacks the bromine atom, resulting in different chemical properties.
6-chloro-3-{3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-2H-chromen-2-one: Contains a chlorine atom instead of bromine, leading to variations in reactivity and applications.
Uniqueness
The presence of the bromine atom in 6-bromo-3-{3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-2H-chromen-2-one imparts unique reactivity and potential biological activities, distinguishing it from other similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
6-bromo-3-[3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3O3/c1-23(2)14-6-3-11(4-7-14)17-21-18(26-22-17)15-10-12-9-13(20)5-8-16(12)25-19(15)24/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBBSSIMRPWAIPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=CC(=C4)Br)OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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